N-{2-[4-(2-chloro-1-hydroxyethyl)phenyl]ethyl}methanesulfonamide
Description
IUPAC Nomenclature
The systematic name N-{2-[4-(2-Chloro-1-hydroxyethyl)phenyl]ethyl}methanesulfonamide is derived through sequential substitution analysis:
- Parent chain identification : The methanesulfonamide group (-SO₂NH₂) serves as the principal functional group.
- Substituent hierarchy : The ethyl chain bonded to the phenyl ring at position 4 is prioritized as the secondary substituent.
- Chloro-hydroxyethyl group : The 2-chloro-1-hydroxyethyl moiety at the para position of the phenyl ring is specified using locants to define its orientation.
The resulting IUPAC name reflects the compound’s connectivity:
- Methanesulfonamide as the root
- 2-[4-(2-Chloro-1-hydroxyethyl)phenyl]ethyl as the N-substituent
Isomeric Variations :
- Stereoisomerism : The chiral center at the C1 position of the hydroxyethyl group permits (R)- and (S)-enantiomers. Computational models suggest the (S)-configuration may exhibit greater thermodynamic stability due to intramolecular hydrogen bonding between the hydroxyl group and sulfonamide oxygen.
- Tautomerism : The hydroxyl group may participate in keto-enol tautomerism under specific pH conditions, though this is less prevalent in non-aromatic systems.
Table 1: Nomenclature Summary
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Stereochemical Variants | (R)- and (S)-2-chloro-1-hydroxyethyl substituents |
| SMILES Notation | CS(=O)(=O)NCCC1=CC=C(C=C1)C(CCl)O |
Properties
Molecular Formula |
C11H16ClNO3S |
|---|---|
Molecular Weight |
277.77 g/mol |
IUPAC Name |
N-[2-[4-(2-chloro-1-hydroxyethyl)phenyl]ethyl]methanesulfonamide |
InChI |
InChI=1S/C11H16ClNO3S/c1-17(15,16)13-7-6-9-2-4-10(5-3-9)11(14)8-12/h2-5,11,13-14H,6-8H2,1H3 |
InChI Key |
NFVIJFMJTGVVSR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NCCC1=CC=C(C=C1)C(CCl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(2-chloro-1-hydroxyethyl)phenyl]ethyl}methanesulfonamide typically involves the reaction of 2-chloro-1-hydroxyethylbenzene with methanesulfonamide under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(2-chloro-1-hydroxyethyl)phenyl]ethyl}methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different sulfonamide derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
N-{2-[4-(2-chloro-1-hydroxyethyl)phenyl]ethyl}methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of N-{2-[4-(2-chloro-1-hydroxyethyl)phenyl]ethyl}methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The pathways involved in its action depend on the specific biological context and the targets it interacts with .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitutions
The table below highlights key structural differences and similarities between the target compound and related methanesulfonamide derivatives:
Key Observations:
Pharmacological Activity and Mechanisms
Physicochemical Properties
- Solubility : Dofetilide is insoluble in water but soluble in DMSO (88 mg/mL) , whereas the target compound’s hydroxyl group may confer moderate aqueous solubility.
- Metabolism : Chlorine substituents often undergo oxidative metabolism (e.g., cytochrome P450-mediated dechlorination), contrasting with sotalol’s renal excretion .
Biological Activity
N-{2-[4-(2-chloro-1-hydroxyethyl)phenyl]ethyl}methanesulfonamide, also known by its IUPAC name, is a sulfonamide compound with potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula: C11H16ClNO3S
- Molecular Weight: 277.77 g/mol
- IUPAC Name: N-[2-[4-[(1R)-2-chloro-1-hydroxyethyl]phenyl]ethyl]methanesulfonamide
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The chloro-hydroxyethyl group enhances binding affinity, while the methanesulfonamide moiety contributes to specificity, making it a candidate for various pharmacological applications.
Biological Activity
Research indicates that this compound exhibits activity in several biological contexts:
- Enzyme Inhibition: The compound is noted for its ability to inhibit certain enzymes, potentially affecting metabolic pathways.
- Receptor Modulation: It interacts with adrenergic receptors, influencing vascular smooth muscle contraction and neurotransmission.
Case Studies and Research Findings
-
Adrenergic Activity:
A study demonstrated that related compounds exhibit potent agonistic effects on alpha 1-adrenoceptors, with significant vasoconstrictive responses observed in isolated vascular tissues. For instance, related sulfonamides showed an EC50 of 25 nM at alpha 1-adrenoceptors, indicating strong receptor activation . -
Comparative Studies:
When compared to similar compounds such as N-(2-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}ethyl)acetamide, this compound demonstrated unique properties due to its methanesulfonamide structure, which enhances its biological efficacy . -
Toxicity and Safety Profiles:
Preliminary toxicity assessments suggest that while the compound exhibits potent biological activity, it maintains a relatively low cytotoxicity profile, making it attractive for further therapeutic development .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
